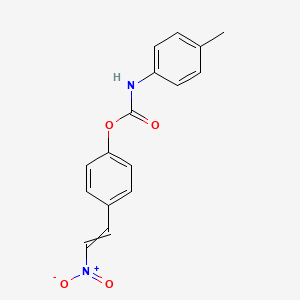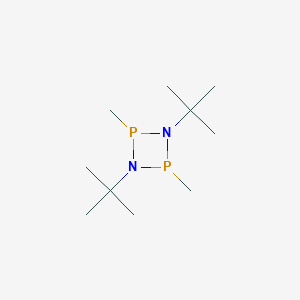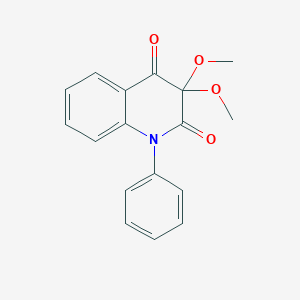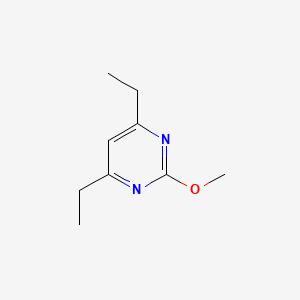![molecular formula C10H21N3O2 B14584438 N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide CAS No. 61444-85-7](/img/structure/B14584438.png)
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide is a chemical compound with a complex structure that includes a diethylamino group, a butyl chain, and a hydroxyimino group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide typically involves the reaction of diethylamine with a butyl halide to form the diethylamino butyl intermediate. This intermediate is then reacted with an acetamide derivative that contains a hydroxyimino group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The diethylamino group can interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Dimethylamino)butyl]-2-(hydroxyimino)acetamide
- N-[4-(Diethylamino)butyl]-2-(2-pyrrolidinyl)acetamide
Uniqueness
N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide is unique due to the presence of both the diethylamino and hydroxyimino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61444-85-7 |
|---|---|
Formule moléculaire |
C10H21N3O2 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-[4-(diethylamino)butyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H21N3O2/c1-3-13(4-2)8-6-5-7-11-10(14)9-12-15/h9,15H,3-8H2,1-2H3,(H,11,14) |
Clé InChI |
KKQHYBPNRKEBFL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCNC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)


![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)


![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)

![3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one](/img/structure/B14584426.png)

